molecular formula C13H17NO2 B14775858 4-Methoxy-2-(piperidin-1-yl)benzaldehyde

4-Methoxy-2-(piperidin-1-yl)benzaldehyde

Cat. No.: B14775858
M. Wt: 219.28 g/mol
InChI Key: DYFFYQPTYLJLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a methoxy group at the 4-position and a methylpiperidinyl group at the 2-position of the benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production methods often employ advanced techniques such as catalytic hydrogenation, distillation, and crystallization to ensure the efficient and sustainable production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and methylpiperidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-Methoxy-2-(4-methylpiperidin-1-yl)benzoic acid.

    Reduction: 4-Methoxy-2-(4-methylpiperidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzaldehyde
  • 4-Methylpiperidine
  • 4-Methoxy-2-(4-methylpiperidin-1-yl)benzoic acid

Uniqueness

4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde is unique due to the presence of both the methoxy and methylpiperidinyl groups on the benzaldehyde ring. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-methoxy-2-piperidin-1-ylbenzaldehyde

InChI

InChI=1S/C13H17NO2/c1-16-12-6-5-11(10-15)13(9-12)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3

InChI Key

DYFFYQPTYLJLOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=O)N2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.